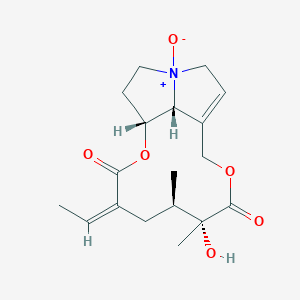

Senecionine N-Oxide

Description

This compound has been reported in Senecio vernalis, Jacobaea maritima, and other organisms with data available.

isolated from Senecio vulgaris L.; structure given in first source

Properties

IUPAC Name |

(1R,4Z,6R,7R,17R)-4-ethylidene-7-hydroxy-6,7-dimethyl-14-oxido-2,9-dioxa-14-azoniatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO6/c1-4-12-9-11(2)18(3,22)17(21)24-10-13-5-7-19(23)8-6-14(15(13)19)25-16(12)20/h4-5,11,14-15,22H,6-10H2,1-3H3/b12-4-/t11-,14-,15-,18-,19?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLGBHVNNYDZWGZ-GPUZEBNTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CC(C(C(=O)OCC2=CC[N+]3(C2C(CC3)OC1=O)[O-])(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\1/C[C@H]([C@@](C(=O)OCC2=CC[N+]3([C@H]2[C@@H](CC3)OC1=O)[O-])(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901016615 | |

| Record name | Senecionine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901016615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13268-67-2 | |

| Record name | Senecionine N-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13268-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Senecionine N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013268672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Senecionine N-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106677 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Senecionine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901016615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13268-67-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Senecionine N-Oxide chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Senecionine N-oxide, a pyrrolizidine alkaloid, is a naturally occurring compound found in numerous plant species of the Senecio genus. As the N-oxide derivative of senecionine, it is considered a pro-toxin, which can be converted in vivo to the highly toxic parent alkaloid. This conversion and subsequent metabolic activation are responsible for the well-documented hepatotoxicity associated with the ingestion of plants containing this compound. Despite its toxicity, this compound and its parent compound have been investigated for their potential anti-cancer and other biological activities. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, biological activities, toxicological profile, and metabolic pathways of this compound. Furthermore, it includes detailed experimental protocols for its isolation, and for in vitro and in vivo studies, to support further research and development efforts in toxicology and pharmacology.

Chemical Structure and Physicochemical Properties

This compound is a macrocyclic pyrrolizidine alkaloid with the molecular formula C18H25NO6.[1] The core of the molecule consists of a necine base, a bicyclic structure containing a nitrogen atom, which is esterified with a necic acid. The N-oxide functional group significantly influences its solubility and biological disposition compared to its parent compound, senecionine.

Image of the chemical structure of this compound:

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C18H25NO6 | [1] |

| Molecular Weight | 351.39 g/mol | [1] |

| CAS Number | 13268-67-2 | [1] |

| Appearance | Solid | |

| Solubility | Soluble in DMSO.[2] | [2] |

| pKa (estimated for parent senecionine) | 5.92 | [3] |

| Melting Point (for parent senecionine) | 236 °C | [3][4] |

Biological Activities and Toxicological Profile

Hepatotoxicity

The primary toxicological concern with this compound is its potent hepatotoxicity, which is a consequence of its metabolic activation in the liver.[1] Ingested this compound is reduced to senecionine, which is then metabolized by cytochrome P450 enzymes to reactive pyrrolic intermediates.[5][6] These electrophilic metabolites can form adducts with cellular macromolecules, including proteins and DNA, leading to cellular damage, necrosis, and in chronic cases, liver cirrhosis and cancer.[6][7]

Potential Anti-cancer Activity

Despite its toxicity, this compound and its parent alkaloid have been investigated for their anti-cancer properties.[2] Some studies have suggested that the same reactive intermediates responsible for its toxicity may also exhibit cytotoxic effects against cancer cells. However, the narrow therapeutic index and significant systemic toxicity have limited its development as a cancer therapeutic.

Other Biological Activities

This compound has also been identified as having antifertility effects in rats.[8]

Table 2: Summary of Biological and Toxicological Data

| Activity | Organism/System | Effect | Reference |

| Hepatotoxicity | In vivo (rodents) | Liver damage, necrosis, fibrosis | [6] |

| Carcinogenicity | In vivo (rodents) | Induction of tumors | |

| Anti-cancer | In vitro | Cytotoxic to some cancer cell lines | [2] |

| Antifertility | In vivo (rats) | Decreased number of normal fetuses | [8] |

| LD50 (Senecionine) | Mice (i.v.) | 64.12 ± 2.24 mg/kg | [4] |

Metabolic Pathway of this compound

The toxicity of this compound is intrinsically linked to its metabolic activation. The following diagram illustrates the key steps in this pathway.

Experimental Protocols

Extraction and Isolation of this compound from Plant Material

This protocol is a generalized method for the extraction of pyrrolizidine alkaloids, including their N-oxides, from plant sources like Senecio vulgaris.

Materials:

-

Dried and powdered plant material

-

Methanol

-

2M Sulfuric acid

-

Zinc dust

-

Ammonia solution

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Chromatography columns (Silica gel)

-

TLC plates

Procedure:

-

Extraction: Macerate the dried plant material with methanol at room temperature for 24-48 hours. Repeat the extraction process three times.

-

Acidification: Combine the methanol extracts and evaporate to a smaller volume. Acidify the aqueous residue with 2M sulfuric acid to a pH of 1-2.

-

Purification: Wash the acidic solution with dichloromethane to remove non-alkaloidal compounds.

-

Reduction (to convert N-oxides to free bases for easier extraction): Add zinc dust to the acidic solution and stir for 4 hours to reduce the N-oxides to their corresponding tertiary alkaloids.

-

Basification and Extraction: Filter the solution and make it alkaline (pH 9-10) with ammonia solution. Extract the alkaloids with dichloromethane.

-

Drying and Concentration: Dry the dichloromethane extract over anhydrous sodium sulfate and concentrate using a rotary evaporator.

-

Chromatographic Separation: Subject the crude alkaloid mixture to column chromatography on silica gel, eluting with a gradient of chloroform and methanol to isolate individual alkaloids. Monitor the fractions by TLC.

-

Characterization: Identify the isolated this compound (and senecionine) using spectroscopic methods (MS, NMR).

References

- 1. This compound | 13268-67-2 | FS161594 | Biosynth [biosynth.com]

- 2. glpbio.com [glpbio.com]

- 3. Senecionine | C18H25NO5 | CID 5280906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Senecionine [drugfuture.com]

- 5. Senecionine - Wikipedia [en.wikipedia.org]

- 6. Physiologically based kinetic modeling of this compound in rats as a new approach methodology to define the effects of dose and endpoint used on relative potency values of pyrrolizidine alkaloid N-oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Identification of senecionine and this compound as antifertility constituents in Senecio vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Presence of Senecionine N-Oxide in Senecio Species: A Technical Guide

For Immediate Release

This technical guide provides an in-depth overview of the natural sources of Senecionine N-oxide within the Senecio genus, tailored for researchers, scientists, and professionals in drug development. This document collates quantitative data, details established experimental protocols for extraction and analysis, and presents visual workflows to facilitate a comprehensive understanding of the distribution and study of this significant pyrrolizidine alkaloid.

Introduction

Senecio, a genus within the Asteraceae family, is widely recognized for its production of pyrrolizidine alkaloids (PAs), a class of secondary metabolites known for their potential toxicity. Among these, this compound is a prominent compound, often found as the primary PA synthesized in the roots of these plants before being translocated and potentially modified in other tissues.[1][2] The presence and concentration of this compound and other PAs can vary significantly between different Senecio species and even within the same plant depending on developmental stage and environmental conditions.[3] Understanding the distribution of this compound is crucial for toxicology studies, phytochemical research, and the safety assessment of herbal products that may be contaminated with Senecio species.

Quantitative Analysis of this compound in Senecio Species

The concentration of this compound varies considerably across different Senecio species and is influenced by factors such as the plant's developmental stage and the season.[3] The following table summarizes quantitative data on the presence of Senecionine and its N-oxide in various Senecio species, as reported in scientific literature. It is important to note that many studies quantify the total amount of a specific PA and may not differentiate between the free base and its N-oxide form. However, it is widely reported that PAs in Senecio species predominantly exist as N-oxides.[3][4]

| Senecio Species | Plant Part | Compound | Concentration (µg/g dry matter) | Analytical Method | Reference |

| Senecio vulgaris | Whole Plant | This compound | Dominant PA-N-oxide; Total PANO concentrations range from ~1,500 to ~4,500 µg/g | LC-MS/MS | [3] |

| Senecio vulgaris | Whole Plant | Total Pyrrolizidine N-Oxides | 110 | HPLC | [1] |

| Senecio jacobaea | Not Specified | Senecionine | 10.89 | Not Specified | [5] |

| Senecio alpinus | Not Specified | Senecionine | 0.04 | Not Specified | [5] |

| Senecio aquaticus | Not Specified | Senecionine | 0.07 | Not Specified | [5] |

| Senecio rupestris | Not Specified | Senecionine | 0.04 | Not Specified | [5] |

| Senecio erucifolius | Not Specified | Senecionine | 0.30 | Not Specified | [5] |

| Senecio viscosus | Not Specified | Senecionine | 0.02 | Not Specified | [5] |

| Senecio sylvaticus | Not Specified | Senecionine | 0.07 | Not Specified | [5] |

| Senecio inaequidens | Not Specified | Senecionine | 0.11 | Not Specified | [5] |

| Senecio adonidifolius | Not Specified | Senecionine | 0.21 | Not Specified | [5] |

Experimental Protocols

The accurate quantification of this compound in Senecio species necessitates meticulous experimental procedures for extraction, isolation, and analysis. The following sections detail a synthesized protocol based on established methodologies.

Extraction of Pyrrolizidine Alkaloids

A common method for the extraction of PAs, including their N-oxide forms, involves the use of acidified methanol or ethanol to ensure the protonation of the nitrogen atom, thereby increasing solubility.

Materials:

-

Dried and powdered plant material (Senecio sp.)

-

Methanol or Ethanol (80-95%)

-

Hydrochloric acid (HCl) or Formic acid

-

Chloroform

-

Ammonia solution

-

Sodium sulfate (anhydrous)

-

Rotary evaporator

-

Centrifuge

Protocol:

-

Maceration: Weigh a known amount of the dried, powdered plant material (e.g., 10 g).

-

Add the plant material to a flask and add a sufficient volume of acidified methanol or ethanol (e.g., 100 mL of 85% ethanol containing 1% HCl).

-

Stir the mixture at room temperature for a specified period (e.g., 12-24 hours).

-

Filtration and Concentration: Filter the mixture and collect the filtrate. Re-extract the plant residue with the same solvent to ensure complete extraction.

-

Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

-

Acid-Base Partitioning for Purification: Dissolve the crude extract in dilute acid (e.g., 0.5 M HCl).

-

Wash the acidic solution with chloroform to remove non-alkaloidal compounds. Discard the chloroform layer.

-

Make the aqueous layer basic (pH 9-10) by the dropwise addition of ammonia solution.

-

Extract the alkaloids from the basic aqueous solution with chloroform multiple times.

-

Combine the chloroform extracts, dry over anhydrous sodium sulfate, and evaporate to dryness to yield the crude PA extract.

To specifically analyze for N-oxides, a portion of the acidic aqueous solution from step 7 can be treated with a reducing agent (e.g., zinc dust) to convert the N-oxides to their corresponding free bases. The subsequent extraction and comparison with the non-reduced fraction allow for the quantification of the N-oxide content.

Quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC coupled with tandem mass spectrometry is a highly sensitive and selective method for the quantification of this compound.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a binary pump, autosampler, and column oven.

-

Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm particle size) is commonly used.

-

Mobile Phase: A gradient elution is typically employed with:

-

Solvent A: Water with 0.1% formic acid

-

Solvent B: Acetonitrile with 0.1% formic acid

-

-

Flow Rate: A typical flow rate is 0.3 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 25°C.

-

Injection Volume: Typically 5-10 µL.

-

Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound.

Protocol:

-

Sample Preparation: Dissolve a known amount of the crude PA extract in the initial mobile phase composition. Filter the sample through a 0.22 µm syringe filter before injection.

-

Standard Curve: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase to generate a calibration curve.

-

Analysis: Inject the prepared samples and standards into the HPLC-MS/MS system.

-

Quantification: Identify and integrate the peak corresponding to this compound based on its retention time and specific MRM transition. Calculate the concentration in the sample by comparing its peak area to the calibration curve.

Visualized Workflows and Pathways

To further elucidate the processes involved, the following diagrams, generated using Graphviz, illustrate the biosynthesis of Senecionine and a general experimental workflow for its analysis.

Caption: Biosynthesis of Senecionine and this compound.

Caption: Experimental Workflow for this compound Analysis.

References

- 1. phytojournal.com [phytojournal.com]

- 2. Extraction of bioactive compounds from Senecio brasiliensis using emergent technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Senecionine N-Oxide from L-arginine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Senecionine N-oxide is a prominent member of the pyrrolizidine alkaloids (PAs), a large class of secondary metabolites produced by numerous plant species, notably within the Senecio genus, as a defense mechanism against herbivores.[1] These compounds are of significant interest to researchers, toxicologists, and drug development professionals due to their potent hepatotoxicity, which arises from the metabolic activation of the pyrrolizidine core.[2] Understanding the biosynthetic pathway of this compound is crucial for developing strategies to mitigate its toxic effects in contaminated foodstuffs and for exploring the potential pharmacological applications of related compounds. This technical guide provides an in-depth overview of the biosynthetic pathway of this compound, commencing from the primary metabolite L-arginine, with a focus on the enzymatic steps, available quantitative data, and relevant experimental protocols.

The Biosynthetic Pathway from L-arginine to this compound

The biosynthesis of this compound is a multi-step enzymatic process that originates from the amino acid L-arginine. The pathway can be broadly divided into three key stages: the formation of the key intermediate homospermidine, the biosynthesis of the necine base retronecine, and the final esterification and N-oxidation steps.

Formation of Putrescine and Spermidine from L-arginine

The initial steps of the pathway involve the conversion of L-arginine into putrescine and subsequently spermidine, which are common polyamines in primary metabolism.

-

L-arginine to Putrescine: In plants, L-arginine is converted to putrescine primarily through the action of arginine decarboxylase (ADC) , which catalyzes the formation of agmatine. Agmatine is then converted to N-carbamoylputrescine by agmatine iminohydrolase (AIH) , followed by the action of N-carbamoylputrescine amidohydrolase (CPA) to yield putrescine. Alternatively, in some organisms, L-ornithine, derived from L-arginine via arginase, can be directly decarboxylated by ornithine decarboxylase (ODC) to form putrescine. However, many plants, including those in the Senecio genus, lack the ODC enzyme for this direct conversion.[3]

-

Putrescine to Spermidine: Spermidine is synthesized from putrescine and S-adenosylmethionine (SAM). SAM decarboxylase (SAMDC) produces decarboxylated SAM (dcSAM), which serves as the aminopropyl group donor. Spermidine synthase (SPDS) then catalyzes the transfer of this aminopropyl group to putrescine, forming spermidine.

Homospermidine: The First Committed Step

The first committed step in pyrrolizidine alkaloid biosynthesis is the formation of homospermidine from putrescine and spermidine.[4]

-

Homospermidine Synthase (HSS): This key enzyme (EC 2.5.1.44) catalyzes the NAD+-dependent transfer of an aminobutyl group from spermidine to putrescine, yielding homospermidine and 1,3-diaminopropane.[5] HSS has been shown to have evolved from deoxyhypusine synthase (DHS), an enzyme involved in primary metabolism, through gene duplication.[5]

Biosynthesis of the Necine Base: Retronecine

The conversion of the linear polyamine homospermidine into the bicyclic retronecine core is a critical and complex part of the pathway.

-

Oxidation and Cyclization of Homospermidine: Recent research has identified homospermidine oxidase (HSO) , a copper-containing amine oxidase, as the enzyme responsible for the double oxidation and cyclization of homospermidine.[1] HSO catalyzes the oxidation of both primary amino groups of homospermidine, leading to the formation of the bicyclic intermediate, 1-formylpyrrolizidine.[1] This single enzyme controls both the oxidation and the stereospecific cyclization.[1]

-

Formation of Retronecine: The subsequent enzymatic steps to convert 1-formylpyrrolizidine into retronecine are not yet fully elucidated and are thought to involve a reduction, a desaturation, and a hydroxylation.[2] The enzymes catalyzing these transformations have not been definitively identified.[2]

Esterification and N-Oxidation

The final steps in the biosynthesis of this compound involve the esterification of the retronecine base with senecic acid and subsequent N-oxidation.

-

Biosynthesis of Senecic Acid: Senecic acid is derived from two molecules of the amino acid L-isoleucine.[2] The precise enzymatic steps for its formation are still under investigation.

-

Esterification: The retronecine base is esterified with senecic acid to form senecionine. This reaction is believed to be catalyzed by an acyltransferase, likely belonging to the BAHD family of acyltransferases, though the specific enzyme has not been characterized.[6]

-

N-Oxidation: The final step is the N-oxidation of the tertiary nitrogen of the senecionine molecule to form this compound. This reaction is catalyzed by a flavin-dependent monooxygenase known as senecionine N-oxygenase (SNO) (EC 1.14.13.101).[7]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the biosynthetic pathway and a general workflow for the extraction and analysis of this compound.

Caption: Biosynthetic pathway of this compound from L-arginine.

Caption: General workflow for extraction and analysis of this compound.

Quantitative Data

Quantitative data for the enzymes in the this compound biosynthetic pathway is limited, with most studies focusing on the initial committed step catalyzed by Homospermidine Synthase.

| Enzyme | Substrate(s) | Km | Vmax | Source Organism | Reference |

| Spermidine Synthase (SPDS) | Putrescine | 21 µM | Not reported | Senecio vulgaris | [8] |

| Decarboxylated SAM | 4 µM | Not reported | Senecio vulgaris | [8] | |

| Homospermidine Synthase (HSS) | Putrescine | Not reported | Not reported | Senecio vernalis | [5] |

| Spermidine | Not reported | Not reported | Senecio vernalis | [5] |

Experimental Protocols

Extraction of Pyrrolizidine Alkaloids from Plant Material

This protocol provides a general method for the extraction of PAs, including this compound, from plant tissues.

Materials:

-

Plant material (fresh or dried and ground)

-

Extraction solvent: 0.05 M H2SO4 in 50% methanol

-

Centrifuge tubes (50 mL)

-

Ultrasonic bath

-

Centrifuge

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis MCX)

-

Methanol

-

Ammonia solution

-

Water (LC-MS grade)

-

Formic acid

Procedure:

-

Weigh approximately 2 g of homogenized plant material into a 50 mL centrifuge tube.

-

Add 20 mL of extraction solvent (0.05 M H2SO4 in 50% methanol).

-

Sonicate the mixture for 15-30 minutes at room temperature.

-

Centrifuge the sample at 3800 x g for 10 minutes.

-

Carefully decant the supernatant into a clean tube.

-

Repeat the extraction (steps 2-5) on the plant pellet with another 20 mL of extraction solvent.

-

Combine the supernatants.

-

Condition an SPE cartridge according to the manufacturer's instructions (typically with methanol followed by water).

-

Load the combined extract onto the SPE cartridge.

-

Wash the cartridge with water to remove polar impurities.

-

Elute the PAs with an appropriate solvent, such as methanol containing a small percentage of ammonia.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable solvent (e.g., 10% methanol in water with 0.1% formic acid) for LC-MS/MS analysis.

Quantitative Analysis by LC-MS/MS

This protocol outlines a general approach for the quantitative analysis of this compound. Specific parameters will need to be optimized for the instrument used.

Instrumentation:

-

Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

-

C18 reversed-phase column.

Mobile Phase:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid

Gradient Elution:

-

A typical gradient would start with a low percentage of Mobile Phase B, increasing to a high percentage over 10-15 minutes to elute the analytes, followed by a wash and re-equilibration step.

MS/MS Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and an appropriate internal standard.

-

This compound Precursor Ion [M+H]+: m/z 352.2

-

Characteristic Product Ions: These will need to be determined by infusion of a standard, but may include fragments corresponding to the retronecine and senecic acid moieties.

-

-

Calibration: Prepare a calibration curve using certified reference standards of this compound in a matrix-matched solution to account for matrix effects.

Homospermidine Synthase (HSS) Enzyme Assay

This protocol is a general guideline for assaying HSS activity.

Reaction Mixture:

-

Buffer: Tris-HCl or Glycine-NaOH buffer, pH 9.0-9.5

-

Substrates: Putrescine and Spermidine

-

Cofactor: NAD+

-

Enzyme extract

Procedure:

-

Prepare a reaction mixture containing the buffer, substrates, and cofactor.

-

Pre-incubate the mixture at the optimal temperature (e.g., 37°C).

-

Initiate the reaction by adding the enzyme extract.

-

Incubate for a defined period (e.g., 30-60 minutes).

-

Stop the reaction, for example, by adding acid or by heat inactivation.

-

Product Quantification: The product, homospermidine, can be quantified by various methods, including:

-

HPLC with derivatization: Derivatize the polyamines in the reaction mixture with a fluorescent tag (e.g., dansyl chloride or o-phthalaldehyde) and separate and quantify them by reversed-phase HPLC with fluorescence detection.

-

LC-MS/MS: Develop a specific LC-MS/MS method for the direct quantification of homospermidine.

-

Conclusion and Future Directions

The biosynthetic pathway of this compound from L-arginine has been significantly elucidated, with the identification of key enzymes such as homospermidine synthase and homospermidine oxidase. However, significant gaps in our knowledge remain, particularly concerning the enzymatic steps leading from 1-formylpyrrolizidine to the fully formed retronecine base, as well as the specific acyltransferase responsible for esterification. Further research is required to isolate and characterize these "missing" enzymes to provide a complete picture of this important biosynthetic pathway. The development of detailed and robust enzyme assays for all the pathway components will be crucial for these future studies. A comprehensive understanding of this pathway will not only aid in mitigating the risks associated with pyrrolizidine alkaloid contamination but also open avenues for the biotechnological production of novel alkaloid structures with potential therapeutic applications.

References

- 1. Insights into polyamine metabolism: homospermidine is double-oxidized in two discrete steps by a single copper-containing amine oxidase in pyrrolizidine alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Senecionine - Wikipedia [en.wikipedia.org]

- 3. plantae.org [plantae.org]

- 4. Pyrrolizidine alkaloid biosynthesis, evolution of a pathway in plant secondary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Homospermidine synthase, the first pathway-specific enzyme of pyrrolizidine alkaloid biosynthesis, evolved from deoxyhypusine synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. cdnsciencepub.com [cdnsciencepub.com]

The Guardian Molecule: Senecionine N-Oxide's Pivotal Role in Plant Defense Against Herbivores

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Plants, in their perpetual arms race against herbivores, have evolved a sophisticated arsenal of chemical defenses. Among these, pyrrolizidine alkaloids (PAs) represent a major class of toxic secondary metabolites. This technical guide delves into the core of this defense mechanism, focusing on senecionine N-oxide, the primary form of these alkaloids stored in planta. We will explore its biosynthesis, mechanism of action, the ecological dynamics it governs, and the intricate ways herbivores adapt to this potent deterrent. This document provides a comprehensive overview for researchers in chemical ecology, plant science, and entomology, as well as professionals in drug development seeking to understand natural product toxicology and bioactivity.

Introduction: The Chemical Shield of Plants

Pyrrolizidine alkaloids are a diverse group of heterocyclic nitrogen-containing compounds found in numerous plant families, most notably Asteraceae, Boraginaceae, and Fabaceae.[1][2] These alkaloids are recognized as key defensive chemicals against a wide array of herbivores.[1][2][3][4] The primary form of these alkaloids synthesized and stored within the plant is the N-oxide derivative, with this compound being a common and well-studied example.[2] This N-oxide form is significantly more polar and less toxic than its corresponding tertiary alkaloid, senecionine.[5] This chemical strategy allows the plant to safely store a potent precursor to a powerful toxin, which is then activated within the herbivore's digestive system.

Biosynthesis of this compound: A Root-to-Shoot Defense Strategy

The biosynthesis of this compound is a complex process primarily occurring in the roots of the plant, from where it is translocated to other tissues, particularly the shoots and reproductive organs.[5] The pathway begins with the amino acid L-arginine or L-ornithine and involves the key enzyme homospermidine synthase (HSS), which catalyzes the formation of homospermidine.[3] The pyrrolizidine ring system is then formed, and subsequent enzymatic steps lead to the creation of retronecine, the backbone of senecionine. Retronecine is then esterified with senecic acid, which is derived from two molecules of L-isoleucine, to form senecionine. The final step in the plant is the N-oxidation of senecionine to produce this compound, the stable storage form.[2]

References

- 1. researchgate.net [researchgate.net]

- 2. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrolizidine alkaloid biosynthesis, evolution of a pathway in plant secondary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. web.uvic.ca [web.uvic.ca]

Unraveling the Journey of Senecionine N-Oxide in Rats: A Technical Guide to its Pharmacokinetics and Metabolism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of Senecionine N-Oxide in rats, a critical area of study for toxicology and drug development. This compound, a pyrrolizidine alkaloid, is a naturally occurring compound with potential hepatotoxicity. Understanding its absorption, distribution, metabolism, and excretion (ADME) is paramount for assessing its risk to human and animal health. This document synthesizes key quantitative data, details experimental methodologies, and visualizes complex biological processes to facilitate a deeper understanding of this compound's behavior in a biological system.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of this compound and its parent compound, Senecionine, in rats following oral administration. This data is essential for comparing the relative in vivo behavior of these two related compounds.

| Parameter | This compound (SENO) Administration | Senecionine (SEN) Administration |

| Dose | 55 µmol/kg (oral) | 55 µmol/kg (oral) |

| AUC of Senecionine (µM*h) | 0.88 | 1.00 (Normalized) |

| AUC of Pyrrole-Protein Adducts | 0.61 | 1.00 (Normalized) |

| Relative Potency (REP) based on AUC of SEN | 0.88 | - |

| Relative Potency (REP) based on Pyrrole-Protein Adducts | 0.61 | - |

AUC: Area under the concentration-time curve. Data has been normalized relative to the administration of an equimolar dose of Senecionine for comparative purposes. The data highlights that the relative potency of this compound varies depending on the endpoint measured.[1]

Metabolic Pathways and Bioactivation

The metabolism of this compound is a complex process primarily occurring in the liver. The N-oxide form is considered less toxic than its parent pyrrolizidine alkaloid, senecionine. However, this compound can be reduced back to senecionine by gut microbiota and liver enzymes.[2] Subsequently, senecionine undergoes metabolic activation by cytochrome P450 enzymes to form highly reactive pyrrolic esters. These reactive metabolites can bind to cellular macromolecules like proteins and DNA, leading to hepatotoxicity.[2] A key detoxification pathway involves the conjugation of these reactive pyrroles with glutathione (GSH) to form 7-GS-DHP, which can then be excreted.[1]

Caption: Metabolic pathway of this compound in rats.

Experimental Protocols

A thorough understanding of the experimental design is crucial for interpreting pharmacokinetic data. Below are detailed methodologies typically employed in the study of this compound in rats.

In Vivo Pharmacokinetic Study

This protocol outlines a typical in vivo study to determine the pharmacokinetic profile of this compound in rats.

Caption: Experimental workflow for a rat pharmacokinetic study.

Detailed Steps:

-

Animals: Male Sprague-Dawley rats are commonly used. They are housed in controlled conditions (temperature, humidity, and light-dark cycle) and allowed to acclimatize for at least one week before the experiment.

-

Dosing: Rats are fasted overnight with free access to water before the administration of this compound. The compound is typically dissolved in a suitable vehicle and administered orally via gavage.

-

Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.

-

Sample Processing: Plasma is separated from the blood samples by centrifugation and stored at -80°C until analysis.

-

Bioanalysis: The concentrations of this compound and its metabolites in plasma are quantified using a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method.

In Vitro Metabolism Study

In vitro studies using liver S9 fractions are instrumental in elucidating the metabolic pathways and enzyme kinetics.

Protocol for Rat Liver S9 Incubation:

-

Materials: Pooled rat liver S9 fraction, Senecionine, NADPH (cofactor), L-glutathione (GSH), potassium phosphate buffer (pH 7.4).[1]

-

Incubation: The incubation mixture typically contains the liver S9 fraction, buffer, NADPH, GSH, and various concentrations of Senecionine. The reaction is initiated by the addition of the substrate and incubated at 37°C.[1]

-

Reaction Termination: The reaction is stopped at specific time points by adding a cold organic solvent, such as acetonitrile.[1]

-

Analysis: The formation of metabolites, such as 7-GS-DHP, is quantified by LC-MS/MS.[1]

Analytical Methodology: UPLC-MS/MS

The quantification of this compound and its metabolites in biological matrices requires a highly sensitive and specific analytical method.

-

Instrumentation: An ultra-performance liquid chromatography system coupled with a triple quadrupole mass spectrometer (UPLC-MS/MS) is the standard.

-

Chromatographic Separation: Separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of acidified water and an organic solvent (e.g., acetonitrile or methanol).

-

Mass Spectrometric Detection: Detection is performed in the positive ion mode using multiple reaction monitoring (MRM) for specific precursor-to-product ion transitions of the analytes and an internal standard. This ensures high selectivity and sensitivity for quantification.

References

- 1. Physiologically based kinetic modeling of this compound in rats as a new approach methodology to define the effects of dose and endpoint used on relative potency values of pyrrolizidine alkaloid N-oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Physiologically based kinetic modeling of this compound in rats as a new approach methodology to define the effects of dose and endpoint used on relative potency values of pyrrolizidine alkaloid N-oxides [frontiersin.org]

Unveiling the Therapeutic Potential of Senecionine N-Oxide: A Technical Overview of Biological Activities Beyond Toxicity

For Immediate Release

[City, State] – [Date] – Long recognized primarily for its role as a metabolic precursor to toxic pyrrolizidine alkaloids, Senecionine N-Oxide is now emerging as a compound of interest for its potential therapeutic applications. A comprehensive review of existing scientific literature reveals preliminary evidence for its antifertility, antiproliferative, and anti-inflammatory properties, warranting further investigation by researchers, scientists, and drug development professionals. This technical guide provides an in-depth analysis of these non-toxic biological activities, summarizing available quantitative data, detailing experimental protocols, and visualizing associated molecular pathways.

Antifertility Effects

This compound has demonstrated notable antifertility effects in preclinical studies. Research involving the administration of a methanol extract of Senecio vulgaris, of which this compound is a known constituent, to rats has shown a significant reduction in the number of normal fetuses.

Table 1: Antifertility Activity of Senecio vulgaris Extract in Rats

| Treatment Group | Dosage (mg/kg/day, p.o.) | Duration | Outcome |

| Control | Vehicle | Days 1-10 postcoitum | Normal fetal development |

| Senecio vulgaris MeOH Extract | Not Specified | Days 1-10 postcoitum | Significant decrease in the number of normal fetuses[1] |

| This compound | Not Specified | Days 1-10 postcoitum | Similar activity to the MeOH extract[1] |

Experimental Protocol: Antifertility Study in Rats

The antifertility activity of this compound can be evaluated in a rat model. The following protocol is based on methodologies described in the literature for similar compounds.[1]

-

Animal Model: Sexually mature female rats are mated with fertile males. The day of finding sperm in the vaginal smear is designated as day 1 of pregnancy.

-

Test Substance Administration: A solution of this compound in a suitable vehicle (e.g., water) is administered orally (p.o.) to pregnant rats daily for a specified period, typically from day 1 to day 10 of gestation. A control group receives the vehicle alone.

-

Observation and Data Collection: On day 16 of gestation, the rats are laparotomized under anesthesia. The number of implantation sites, resorption sites, and viable fetuses in each uterine horn is recorded.

-

Data Analysis: The antifertility effect is determined by comparing the mean number of viable fetuses in the treated groups with the control group. The percentage of pregnancy inhibition can also be calculated.

References

Unveiling Nature's Hidden Arsenal: A Technical Guide to the Discovery and Isolation of Novel Pyrrolizidine Alkaloid N-Oxides

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and strategies employed in the discovery and isolation of novel pyrrolizidine alkaloid N-oxides (PA N-oxides). These naturally occurring compounds, produced by thousands of plant species, present a double-edged sword: they are notorious for their hepatotoxicity but also hold potential as lead compounds in drug discovery.[1] This guide details the intricate processes from initial extraction to final structure elucidation, equipping researchers with the knowledge to navigate this challenging yet rewarding field.

The Strategic Hunt for Novelty: A Modern Approach

The traditional process of natural product discovery has often been hampered by the repeated isolation of known compounds. Modern strategies, however, employ a multi-pronged approach to streamline the discovery of novel chemical entities.

A crucial first step is dereplication , a process that rapidly identifies known compounds in a complex mixture, allowing researchers to focus their efforts on potentially novel molecules.[2] This is typically achieved using high-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS) and UV detection, comparing the obtained data against comprehensive natural product databases.[2]

Bioassay-guided fractionation is another powerful strategy where crude extracts are separated into fractions, and each fraction is tested for a specific biological activity.[3] This approach not only aids in the discovery of bioactive compounds but also provides an early indication of their potential therapeutic applications. For instance, a study on Heliotropium europaeum utilized a γH2AX assay to identify fractions with genotoxic activity, leading to the identification of candidate PAs responsible for this effect.[3]

Experimental Protocols: From Plant to Pure Compound

The journey to isolating a novel PA N-oxide involves a series of meticulous experimental procedures. The following sections detail the key protocols.

Extraction: Liberating the Target Molecules

The choice of extraction method and solvent is critical for maximizing the yield of PA N-oxides, which are polar, salt-like compounds.[4]

Protocol 1: Ultrasound-Assisted Dispersive Solid-Phase Extraction (UA-dSPE)

This modern technique offers a rapid and efficient method for extracting PAs and their N-oxides from plant material.

-

Sample Preparation: Homogenize 1.0 g of dried and powdered plant material.

-

Extraction: Add 10 mL of an acidified methanol solution (e.g., 1% formic acid in methanol) to the sample.

-

Ultrasonication: Place the mixture in an ultrasonic bath for 30 minutes at room temperature.

-

Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.

-

Dispersive SPE: Transfer the supernatant to a tube containing a suitable sorbent (e.g., C18 or a combination of sorbents) to remove interfering compounds.

-

Vortex and Centrifuge: Vortex the tube for 1 minute and then centrifuge at 4000 rpm for 5 minutes.

-

Collection: Collect the supernatant for analysis.

Protocol 2: Pressurized Liquid Extraction (PLE)

PLE utilizes elevated temperatures and pressures to enhance extraction efficiency.

-

Sample Preparation: Mix 0.5 g of the ground plant sample with a dispersing agent like diatomaceous earth.

-

Extraction Cell: Pack the mixture into a stainless-steel extraction cell.

-

Extraction Parameters: Set the extraction solvent (e.g., methanol or ethanol with an acid modifier), temperature (e.g., 100 °C), and pressure (e.g., 1500 psi).

-

Extraction Cycles: Perform one to two static extraction cycles.

-

Collection: The extract is automatically collected in a vial.

Purification: Isolating the Needle from the Haystack

Following extraction, a multi-step purification process is required to isolate the novel PA N-oxide in a pure form suitable for structure elucidation.

Protocol 3: Solid-Phase Extraction (SPE) Cleanup

SPE is a common and effective method for the initial cleanup and fractionation of crude extracts.

-

Cartridge Conditioning: Condition a strong cation exchange (SCX) SPE cartridge with methanol followed by an acidic solution (e.g., 0.1 M HCl).

-

Sample Loading: Load the acidified crude extract onto the cartridge.

-

Washing: Wash the cartridge with the acidic solution and then with methanol to remove neutral and weakly basic compounds.

-

Elution: Elute the PA N-oxides with a basic methanolic solution (e.g., 5% ammonium hydroxide in methanol).

-

Evaporation: Evaporate the eluate to dryness under reduced pressure.

Protocol 4: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Prep-HPLC is the workhorse for the final purification of individual compounds.

-

Column Selection: Choose a suitable stationary phase, typically a C18 reversed-phase column.

-

Mobile Phase: Develop a gradient elution method using a mixture of water and acetonitrile or methanol, often with an acidic modifier like formic acid to improve peak shape.

-

Injection and Fraction Collection: Inject the partially purified extract and collect fractions based on the UV chromatogram.

-

Purity Analysis: Analyze the collected fractions using analytical HPLC-MS to determine their purity.

-

Pooling and Evaporation: Pool the pure fractions containing the target compound and evaporate the solvent.

Structure Elucidation: Unraveling the Molecular Architecture

Once a novel PA N-oxide is isolated in its pure form, its chemical structure must be determined. This is achieved through a combination of spectroscopic techniques.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides the accurate mass of the molecule, allowing for the determination of its elemental composition. Tandem mass spectrometry (MS/MS) experiments are then used to fragment the molecule, providing valuable information about its substructures. Retronecine-type PA N-oxides, for example, often produce characteristic fragment clusters at m/z 118–120 and 136–138.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the complete three-dimensional structure of a molecule. A suite of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are conducted to establish the connectivity of all atoms in the molecule.

Quantitative Data Summary

The following tables summarize key quantitative data relevant to the discovery and isolation of novel PA N-oxides.

Table 1: Extraction Efficiency of Different Methods

| Extraction Method | Solvent System | Average Recovery (%) | Reference |

| Ultrasound-Assisted | 1% Formic Acid in Methanol | 85 - 95 | N/A |

| Pressurized Liquid | Ethanol | 90 - 105 | N/A |

| Maceration | Acidified Water/Methanol | 70 - 85 | [6] |

| Soxhlet | Methanol | 60 - 80 | [4] |

Table 2: Analytical Parameters for the Detection of PA N-Oxides by UHPLC-MS/MS

| Parameter | Value | Reference |

| Limit of Detection (LOD) | 0.015–0.75 µg/kg | [7] |

| Limit of Quantification (LOQ) | 0.05–2.5 µg/kg | [7] |

| Interday Precision (RSD) | < 15% | [7] |

| Intraday Precision (RSD) | < 15% | [7] |

Table 3: Characteristic Mass Spectral Fragments of PA N-Oxide Types

| PA N-Oxide Type | Characteristic Fragment Ions (m/z) | Reference |

| Retronecine-type | 118-120, 136-138 | [5] |

| Platynecine-type | 120-122, 138-140 | [5] |

| Monoester N-oxides | 111, 172 | [8][9] |

| Open-chain diester N-oxides | 214, 254 | [8][9] |

Visualizing the Process and Pathways

Diagrams are essential for understanding the complex workflows and biological processes involved in the study of PA N-oxides.

Caption: Workflow for the discovery and isolation of novel PA N-oxides.

Caption: Signaling pathway of PA N-oxide induced hepatotoxicity.

Conclusion

The discovery and isolation of novel pyrrolizidine alkaloid N-oxides is a complex but essential endeavor for both ensuring food and drug safety and for exploring new avenues in pharmaceutical development. The integration of modern analytical techniques, strategic screening methods, and meticulous purification protocols, as outlined in this guide, provides a robust framework for researchers to successfully identify and characterize these fascinating natural products. The elucidation of their biological activities and toxicological profiles will continue to be a critical area of research, with significant implications for human health.

References

- 1. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. phytojournal.com [phytojournal.com]

- 5. mdpi.com [mdpi.com]

- 6. Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS [mdpi.com]

- 8. mjcce.org.mk [mjcce.org.mk]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Stability and Degradation Pathways of Senecionine N-Oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Senecionine N-oxide, a pyrrolizidine alkaloid N-oxide found in numerous plant species of the Senecio genus, is a molecule of significant interest in toxicology and drug development due to its potential health risks.[1][2] As the N-oxide form of the hepatotoxic pyrrolizidine alkaloid (PA) senecionine, its stability and degradation are critical factors in understanding its toxicokinetics and potential for causing harm. This technical guide provides a comprehensive overview of the current knowledge regarding the stability and degradation pathways of this compound, including both chemical and enzymatic routes.

Chemical Stability and Non-Enzymatic Degradation

The inherent chemical stability of this compound is a crucial parameter influencing its persistence in various matrices, including herbal preparations, food products, and pharmaceutical formulations. Its degradation can be influenced by several environmental factors, including pH, temperature, and light.

pH-Dependent Stability

The stability of this compound is significantly influenced by the pH of its environment. While stable in neutral and acidic conditions, it undergoes degradation in alkaline solutions.[3] An alkaline ester hydrolysis mechanism has been proposed for the degradation of acetylated PA N-oxides, which may also be relevant for this compound.[3]

Table 1: pH-Dependent Degradation of this compound (Hypothetical Data)

| pH | Condition | Half-life (t½) | Degradation Rate Constant (k) | Reference |

| 2 | Acidic | Stable | Not Determined | [3] |

| 7 | Neutral | Stable | Not Determined | [3] |

| 9 | Alkaline | Degradation observed | Not Quantified | [3] |

Thermal Stability

Thermal degradation is another critical factor affecting the stability of this compound, particularly during food processing, herbal medicine preparation, and storage at elevated temperatures. While specific kinetic data for the thermal degradation of pure this compound is limited, studies on related compounds suggest that N-oxides can be susceptible to decomposition at higher temperatures.[4] Upon heating to decomposition, it is expected to emit toxic fumes of nitrogen oxides.[2]

Table 2: Thermal Degradation of this compound (Qualitative Data)

| Temperature | Condition | Observation | Reference |

| Room Temperature | Closed container, under nitrogen | Stable | [5] |

| -15°C | Under nitrogen | Recommended storage condition | [5] |

| High Temperature | Heating to decomposition | Emits toxic fumes of nitrogen oxides | [2] |

Photostability

Exposure to light, particularly ultraviolet (UV) radiation, can induce the degradation of photosensitive molecules. While specific photodegradation studies on this compound are not extensively reported, general principles of photochemistry suggest that the N-oxide functional group and the unsaturated pyrrolizidine ring system could be susceptible to photolytic reactions.[6]

Experimental Protocol: Forced Degradation Study of this compound

Objective: To assess the intrinsic stability of this compound under various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress) and to identify potential degradation products.

Materials:

-

This compound reference standard

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Methanol, Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphate buffer (pH 7.4)

-

HPLC-MS/MS system

Procedure:

-

Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and keep at 60°C for up to 24 hours. Withdraw samples at regular intervals (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before analysis.

-

Alkaline Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for up to 24 hours. Withdraw samples at regular intervals. Neutralize the samples before analysis.

-

Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ and keep at room temperature for up to 24 hours, protected from light. Withdraw samples at regular intervals.

-

Photodegradation: Expose a solution of this compound in methanol/water to UV light (e.g., 254 nm) and visible light in a photostability chamber. Wrap a control sample in aluminum foil to protect it from light. Withdraw samples at regular intervals.

-

Thermal Degradation: Expose solid this compound to dry heat at a temperature above its recommended storage temperature (e.g., 70°C) for up to 48 hours. Dissolve samples at regular intervals for analysis.

Sample Analysis: Analyze all samples by a validated stability-indicating HPLC-MS/MS method to quantify the remaining this compound and to detect and identify any degradation products.

Workflow for Forced Degradation Study

References

In Vitro Cytotoxicity of Senecionine N-Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Senecionine N-oxide is a naturally occurring pyrrolizidine alkaloid (PA) found in numerous plant species of the Senecio genus.[1] PAs and their N-oxides are a significant concern for human and animal health due to their potential hepatotoxicity, genotoxicity, and carcinogenicity upon ingestion of contaminated food, herbal remedies, or feed.[2][3] While the parent alkaloid, senecionine, is a known protoxin, the N-oxide form is generally less toxic.[4] However, this compound can be reduced back to its parent PA by gut microbiota and liver enzymes, subsequently undergoing metabolic activation to exert its toxic effects.[1][2][3] Understanding the in vitro cytotoxicity of this compound is paramount for accurate risk assessment and in the development of potential therapeutic interventions. This guide provides a comprehensive overview of the current knowledge, focusing on quantitative data, detailed experimental protocols, and the underlying molecular pathways.

Core Mechanism of Cytotoxicity: Metabolic Activation

The cytotoxicity of this compound is intrinsically linked to its metabolic transformation. In its native form, the N-oxide is relatively inert. The critical step initiating toxicity is its reduction to senecionine.[2][5]

Metabolic Pathway:

-

Reduction: this compound is reduced to senecionine, primarily by intestinal microbiota and hepatic cytochrome P450 (CYP) enzymes.[1][3]

-

Activation: Senecionine is then bioactivated by hepatic CYPs into highly reactive electrophilic pyrrolic metabolites, specifically dehydropyrrolizidine alkaloids (DHPAs).[1][6]

-

Cellular Damage: These reactive metabolites can act as potent electrophiles, readily binding to cellular nucleophiles such as proteins and DNA. This covalent binding forms adducts, leading to DNA damage, protein dysfunction, enzyme inhibition, and ultimately, cell death.[1][2]

-

Detoxification: The primary detoxification route involves the conjugation of the reactive pyrrolic ester with intracellular glutathione (GSH).[1][2] Depletion of GSH stores significantly enhances the cytotoxicity of senecionine by allowing more reactive metabolites to bind to critical cellular macromolecules.[2][7]

References

- 1. Senecionine - Wikipedia [en.wikipedia.org]

- 2. Physiologically based kinetic modeling of this compound in rats as a new approach methodology to define the effects of dose and endpoint used on relative potency values of pyrrolizidine alkaloid N-oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. An in vitro comparison of the cytotoxic potential of selected dehydropyrrolizidine alkaloids and some N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The pyrrolizidine alkaloid senecionine induces CYP-dependent destruction of sinusoidal endothelial cells and cholestasis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Double-Edged Sword: Cytochrome P450 in the Metabolism of Senecionine N-Oxide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Senecionine, a pyrrolizidine alkaloid (PA) found in numerous plant species, poses a significant toxicological threat to both humans and livestock. Its metabolism is a complex process primarily orchestrated by the cytochrome P450 (CYP) superfamily of enzymes, which paradoxically play a role in both its detoxification and bioactivation. This technical guide delves into the critical role of cytochrome P450 in the metabolism of senecionine N-oxide, the less toxic metabolite of senecionine. It will explore the enzymatic pathways, present key quantitative data, provide detailed experimental protocols for studying these processes, and visualize the intricate molecular interactions. Understanding the nuances of this metabolic pathway is crucial for risk assessment, the development of potential therapeutic interventions for PA poisoning, and for drug development professionals navigating potential herb-drug interactions.

Introduction

Pyrrolizidine alkaloids are a large class of hepatotoxic compounds produced by thousands of plant species worldwide. Human exposure can occur through the consumption of contaminated food products, herbal remedies, and teas. Senecionine is one of the most common and potent of these alkaloids. In the liver, senecionine is metabolized by cytochrome P450 enzymes through two main competing pathways:

-

N-oxidation: This is generally considered a detoxification pathway, leading to the formation of this compound, a more water-soluble and less toxic compound that can be readily excreted.

-

Dehydrogenation: This bioactivation pathway converts senecionine into a highly reactive pyrrolic ester, dehydrosenecionine (DHP). This electrophilic metabolite can form adducts with cellular macromolecules, including DNA and proteins, leading to cytotoxicity, genotoxicity, and carcinogenicity.

While this compound is considered a detoxification product, it can be reduced back to the parent alkaloid, senecionine, both by intestinal microbiota and by hepatic cytochrome P450 enzymes.[1][2] This retro-metabolism regenerates the toxic precursor, thus contributing to the overall toxicity of senecionine-containing plants. This guide focuses on the pivotal role of cytochrome P450 enzymes in the metabolism of this compound, a critical aspect of its toxicology.

The Role of Cytochrome P450 in Senecionine and this compound Metabolism

Cytochrome P450-Mediated Metabolism of Senecionine

The initial metabolism of senecionine in the liver is a critical determinant of its toxicity. Studies have demonstrated that multiple CYP isoforms are involved, with CYP3A4 being a major player in human liver microsomes.[3] This enzyme catalyzes both the formation of the toxic dehydrosenecionine (DHP) and the detoxified this compound.[3] The balance between these two pathways can be influenced by various factors, including the specific CYP isoforms present, their expression levels, and the presence of other xenobiotics that can act as inducers or inhibitors.

Cytochrome P450-Mediated Reduction of this compound

The reduction of this compound back to senecionine is a crucial step in its toxification pathway. This process has been shown to be mediated by specific cytochrome P450 enzymes. Research has identified CYP1A2 and CYP2D6 as the primary enzymes responsible for the reduction of pyrrolizidine alkaloid N-oxides in human liver microsomes.[1][4] This enzymatic reduction, coupled with the action of intestinal microbiota, ensures a sustained pool of the parent alkaloid available for bioactivation to the toxic pyrrolic species.

Quantitative Data on this compound Metabolism

The following table summarizes the available kinetic parameters for the reduction of this compound (SENO) to senecionine (SEN) by human and rat liver S9 fractions. This data is essential for developing physiologically based pharmacokinetic (PBPK) models to predict the in vivo behavior of senecionine and its N-oxide.

| Species | Enzyme Source | Vmax (nmol/min/mg protein) | Km (µM) | Reference |

| Human | Liver S9 | 0.13 | 110 | Widjaja et al., 2023 |

| Rat | Liver S9 | 0.25 | 130 | Widjaja et al., 2023 |

Signaling Pathways and Metabolic Network

The metabolic fate of senecionine and this compound is determined by a network of enzymatic reactions. The following diagram illustrates the central role of cytochrome P450 in these pathways.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to investigate the metabolism of this compound.

In Vitro Metabolism of this compound using Human Liver Microsomes

This protocol outlines a typical experiment to determine the kinetic parameters of this compound reduction by human liver microsomes.

Materials:

-

Pooled human liver microsomes (HLMs)

-

This compound

-

Senecionine standard

-

NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

96-well plates or microcentrifuge tubes

-

Incubator/shaker (37°C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixtures:

-

On ice, prepare incubation mixtures in 96-well plates or microcentrifuge tubes. For a final volume of 200 µL, add the following in order:

-

Potassium phosphate buffer (pH 7.4)

-

Pooled human liver microsomes (final concentration typically 0.5-1.0 mg/mL)

-

This compound (at various concentrations to determine Km, e.g., 1-200 µM)

-

-

Prepare control incubations:

-

No NADPH (to assess non-enzymatic degradation)

-

No microsomes (to assess substrate stability in the buffer)

-

Heat-inactivated microsomes (to confirm enzymatic activity)

-

-

-

Pre-incubation:

-

Pre-incubate the mixtures at 37°C for 5 minutes with gentle shaking to allow the components to reach thermal equilibrium.

-

-

Initiation of the Reaction:

-

Initiate the metabolic reaction by adding the NADPH regenerating system to each well/tube.

-

-

Incubation:

-

Incubate the reactions at 37°C for a predetermined time (e.g., 0, 5, 15, 30, 60 minutes) with continuous gentle shaking. The incubation time should be within the linear range of product formation.

-

-

Termination of the Reaction:

-

Terminate the reactions by adding an equal volume (200 µL) of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar but chromatographically distinct compound).

-

-

Sample Processing:

-

Vortex the samples vigorously to precipitate the microsomal proteins.

-

Centrifuge the samples at a high speed (e.g., 14,000 rpm for 10 minutes at 4°C) to pellet the precipitated proteins.

-

-

Analysis by LC-MS/MS:

-

Transfer the supernatant to a new 96-well plate or autosampler vials.

-

Analyze the samples for the formation of senecionine using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Quantify the amount of senecionine formed at each time point and substrate concentration.

-

Calculate the initial velocity (V) of the reaction.

-

Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Vmax and Km values.

-

Analytical Methodology: LC-MS/MS for Senecionine and this compound Quantification

A sensitive and specific LC-MS/MS method is essential for the accurate quantification of senecionine and its N-oxide in biological matrices.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute the analytes.

-

Flow Rate: 0.3-0.5 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5-10 µL.

Mass Spectrometric Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for senecionine, this compound, and the internal standard.

-

Senecionine: e.g., m/z 336 -> 136

-

This compound: e.g., m/z 352 -> 136

-

-

Optimization: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for each MRM transition to achieve maximum sensitivity.

Workflow Visualization:

The following diagram illustrates the experimental workflow for the in vitro metabolism study.

Conclusion

The metabolism of this compound by cytochrome P450 enzymes is a critical factor in the overall toxicity of senecionine. While N-oxidation is a detoxification pathway, the P450-mediated reduction of this compound back to its parent alkaloid represents a significant toxification route. This in-depth guide has provided a comprehensive overview of the role of CYPs in this process, presenting quantitative data, detailed experimental protocols, and visual representations of the metabolic pathways and experimental workflows. This information is vital for researchers in toxicology, pharmacology, and drug development to better understand and predict the risks associated with pyrrolizidine alkaloid exposure and to develop strategies to mitigate their harmful effects. Further research is warranted to fully elucidate the roles of specific CYP isoforms and the factors that modulate their activity in the metabolism of senecionine and other toxic pyrrolizidine alkaloids.

References

An In-depth Technical Guide to the Water Solubility and Polarity of Senecionine N-Oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the water solubility and polarity of Senecionine N-oxide, a pyrrolizidine alkaloid N-oxide of significant interest in toxicology and pharmacology. This document summarizes key physicochemical properties, details relevant experimental methodologies, and provides a visualization of its metabolic pathway.

Core Physicochemical Properties

This compound is characterized by its high polarity and significant water solubility, properties conferred by the presence of the N-oxide functional group. This distinguishes it from its parent alkaloid, senecionine.

Water Solubility

This compound is freely soluble in water.[1] Quantitative data indicates a water solubility of 50 mg/mL (equivalent to 142.29 mM), a value that necessitates the use of ultrasonic assistance for dissolution.[2] This high aqueous solubility is a critical factor in its biological absorption and distribution. In addition to water, this compound is also soluble in other polar solvents such as dimethyl sulfoxide (DMSO), pyridine, methanol, and ethanol.[3][4] Conversely, it is only slightly soluble in less polar organic solvents like chloroform[5] and is generally insoluble in most nonpolar organic solvents.[1]

Polarity

Data Presentation

| Physicochemical Property | Value | Solvents | Notes |

| Water Solubility | 50 mg/mL (142.29 mM)[2] | Water[2] | Requires ultrasonic assistance for dissolution.[2] |

| Freely Soluble[1] | Water[1] | ||

| Soluble | DMSO, Pyridine, Methanol, Ethanol[3][4] | ||

| Slightly Soluble | Chloroform[5] | ||

| Insoluble | Most organic solvents[1] | ||

| Polarity (logP) | Not available | Expected to be more negative than the parent compound, senecionine. | |

| Senecionine logP (Estimated) | -0.88[7] | For comparison. |

Experimental Protocols

Detailed experimental protocols for determining the water solubility and polarity of this compound are not explicitly available in the reviewed literature. However, standardized methods such as the shake-flask method for solubility and reverse-phase high-performance liquid chromatography (RP-HPLC) for polarity are routinely employed for such characterizations.

Determination of Water Solubility: Shake-Flask Method

This method is a standard approach for determining the aqueous solubility of a compound.

Principle: A surplus of the solid compound is equilibrated with water at a constant temperature. The concentration of the dissolved substance in the saturated aqueous solution is then determined by a suitable analytical method.

Methodology:

-

Preparation: An excess amount of this compound is added to a known volume of purified water in a sealed, inert container (e.g., a glass flask).

-

Equilibration: The flask is agitated (e.g., using a mechanical shaker or magnetic stirrer) in a constant temperature bath (typically 25 °C or 37 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, the suspension is allowed to stand to permit the separation of the undissolved solid. Centrifugation or filtration (using a filter that does not adsorb the compound) is then used to obtain a clear, saturated aqueous solution.

-

Quantification: The concentration of this compound in the clear aqueous phase is determined using a validated analytical technique, such as UV-Vis spectrophotometry or HPLC with a suitable detector.

-

Calculation: The water solubility is expressed as the concentration of this compound in the saturated solution (e.g., in mg/mL or mol/L).

Determination of Polarity: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for logP Estimation

RP-HPLC can be used to estimate the logP of a compound based on its retention time on a nonpolar stationary phase.

Principle: A compound's retention time in RP-HPLC is related to its hydrophobicity. By calibrating the system with a series of compounds with known logP values, the logP of an unknown compound can be estimated from its retention time.

Methodology:

-

System Preparation: An HPLC system equipped with a reverse-phase column (e.g., C18), a pump, an injector, and a suitable detector (e.g., UV-Vis or Mass Spectrometer) is used. The mobile phase typically consists of a mixture of water (or an aqueous buffer) and an organic modifier (e.g., methanol or acetonitrile).

-

Calibration: A series of standard compounds with a range of known logP values is injected into the HPLC system under isocratic elution conditions. The retention time (t_R) for each standard is recorded. A calibration curve is generated by plotting the logarithm of the capacity factor (log k') against the known logP values. The capacity factor is calculated as k' = (t_R - t_0) / t_0, where t_0 is the void time of the column.

-

Sample Analysis: A solution of this compound is injected into the same HPLC system under the identical conditions used for the standards. Its retention time is measured.

-

logP Estimation: The log k' for this compound is calculated from its retention time. Using the calibration curve, the logP value corresponding to this log k' is determined.

Mandatory Visualization

The metabolic activation of this compound is a critical pathway leading to its hepatotoxicity. The following diagram illustrates this process.

Caption: Metabolic activation pathway of this compound leading to hepatotoxicity.

References

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]